Molecular Footprint vs. Longer PEG Linkers: Impact on Steric Hindrance in ADC Design
In the context of ADC and PROTAC design, linker length is a critical parameter. Hydroxy-PEG1-acid, with a single PEG unit (n=1), provides a significantly shorter tether than longer analogs like Hydroxy-PEG4-acid (n=4) or Hydroxy-PEG8-acid (n=8). This minimal spacer reduces the potential for steric hindrance between the antibody and the drug payload or between the two ligands in a PROTAC, which can be crucial for maintaining high binding affinity and promoting efficient ternary complex formation [1]. A longer, more flexible linker might allow a conjugated drug to fold back and interfere with antibody binding, a risk mitigated by the compact PEG1 spacer . Each PEG unit adds approximately 3.5 Å of contour length [1].
| Evidence Dimension | Linker Contour Length |
|---|---|
| Target Compound Data | ~3.5 Å (for n=1) |
| Comparator Or Baseline | ~14 Å for Hydroxy-PEG4-acid (n=4); ~28 Å for Hydroxy-PEG8-acid (n=8) |
| Quantified Difference | Hydroxy-PEG1-acid is 10.5 Å shorter than n=4 and 24.5 Å shorter than n=8. |
| Conditions | Calculation based on known PEG monomer unit length; class-level inference for bioconjugation applications. |
Why This Matters
Procuring the shortest PEG1 spacer is essential when the application requires a minimal separation distance to preserve the binding affinity and functionality of the conjugated biomolecules.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
